molecular formula C6H14O6 B12412109 D-Sorbitol-d2-1

D-Sorbitol-d2-1

Cat. No.: B12412109
M. Wt: 184.18 g/mol
InChI Key: FBPFZTCFMRRESA-XUXORYHZSA-N
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Description

D-Sorbitol-d2-1, also known as D-Glucitol-d2-1, is a deuterium-labeled derivative of D-Sorbitol. D-Sorbitol is a six-carbon sugar alcohol commonly used as a sugar substitute. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Sorbitol-d2-1 involves the deuteration of D-Sorbitol. This process typically includes the catalytic hydrogenation of glucose in the presence of deuterium gas. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the sorbitol molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors capable of maintaining the necessary reaction conditions. The deuterium gas used in the reaction is often sourced from heavy water (D2O), and the reaction is carefully monitored to ensure the complete deuteration of the sorbitol molecule .

Chemical Reactions Analysis

Types of Reactions

D-Sorbitol-d2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can alter the reaction kinetics and mechanisms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated sorbitol derivatives, which retain the deuterium labeling and exhibit altered chemical and physical properties compared to their non-deuterated counterparts .

Scientific Research Applications

D-Sorbitol-d2-1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Sorbitol-d2-1 is similar to that of D-Sorbitol. It exerts its effects by drawing water into the large intestine, thereby stimulating bowel movements. The deuterium labeling does not significantly alter its mechanism of action but can affect its pharmacokinetic and metabolic profiles .

Comparison with Similar Compounds

Similar Compounds

    D-Sorbitol: The non-deuterated form of D-Sorbitol-d2-1, commonly used as a sugar substitute and stabilizing excipient.

    D-Glucitol: Another name for D-Sorbitol, highlighting its structural similarity to glucose.

    D-Mannitol: A six-carbon sugar alcohol similar to D-Sorbitol but with different stereochemistry.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool in scientific research. The presence of deuterium atoms can alter the compound’s chemical and physical properties, making it useful in studies involving metabolic pathways, pharmacokinetics, and reaction mechanisms .

Properties

Molecular Formula

C6H14O6

Molecular Weight

184.18 g/mol

IUPAC Name

(2R,3R,4R,5S)-2,3-dideuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3D,5D

InChI Key

FBPFZTCFMRRESA-XUXORYHZSA-N

Isomeric SMILES

[2H][C@@](CO)([C@]([2H])([C@@H]([C@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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